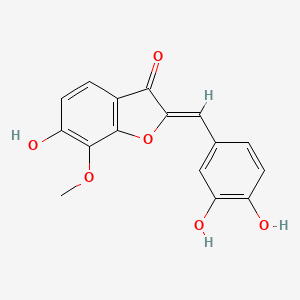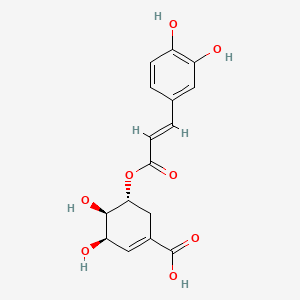
XVA143
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
XVA143 is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, amino, and carbonyl groups. These functional groups contribute to the compound’s reactivity and potential utility in various chemical reactions and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of XVA143 typically involves multiple steps, each requiring specific reagents and conditions
Preparation of the Core Benzoyl Structure: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzoyl amide.
Introduction of Dichloro and Hydroxyphenyl Groups: The dichloro groups are introduced through a chlorination reaction, while the hydroxyphenyl group is added via a Friedel-Crafts acylation reaction.
Coupling with L-Alanine: The benzoyl structure is then coupled with L-alanine using a peptide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of Hydroxybenzoylamino Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
XVA143 can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Coupling Reactions: The amino groups can participate in coupling reactions to form peptides or other complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Coupling Reactions: Common reagents include DCC and N-hydroxysuccinimide (NHS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield carbonyl compounds, while reduction of the carbonyl groups would yield alcohols.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for drug development and biochemical studies.
Medicine: The compound’s potential therapeutic properties make it a candidate for the development of new medications.
Industry: The compound can be used in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of XVA143 involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparaison Avec Des Composés Similaires
XVA143 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other benzoyl derivatives and amino acid conjugates.
Propriétés
Formule moléculaire |
C25H21Cl2N3O8 |
|---|---|
Poids moléculaire |
562.4 g/mol |
Nom IUPAC |
(2S)-2-[[2,6-dichloro-4-[(3-hydroxyphenyl)methylcarbamoyl]benzoyl]amino]-3-[(3,5-dihydroxybenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C25H21Cl2N3O8/c26-18-7-14(23(35)28-10-12-2-1-3-15(31)4-12)8-19(27)21(18)24(36)30-20(25(37)38)11-29-22(34)13-5-16(32)9-17(33)6-13/h1-9,20,31-33H,10-11H2,(H,28,35)(H,29,34)(H,30,36)(H,37,38)/t20-/m0/s1 |
Clé InChI |
FZKFBGXSXUYBMX-FQEVSTJZSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)O)CNC(=O)C2=CC(=C(C(=C2)Cl)C(=O)N[C@@H](CNC(=O)C3=CC(=CC(=C3)O)O)C(=O)O)Cl |
SMILES canonique |
C1=CC(=CC(=C1)O)CNC(=O)C2=CC(=C(C(=C2)Cl)C(=O)NC(CNC(=O)C3=CC(=CC(=C3)O)O)C(=O)O)Cl |
Synonymes |
XVA 143 XVA-143 XVA143 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Methyl-1-[[1-oxo-2-[[oxo(2-pyrazinyl)methyl]amino]-3-phenylpropyl]amino]butyl]boronic acid](/img/structure/B1241208.png)









![N-[4-[(2S,3aR)-2-hydroxy-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline-5-carbonyl]phenyl]-2-(4-methylphenyl)benzamide](/img/structure/B1241224.png)

![(3R,4R,5S,8R)-8-decyl-3,4-dihydroxy-2,6-dioxo-1,7-dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1241228.png)
![[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-icos-11-enoate](/img/structure/B1241232.png)
